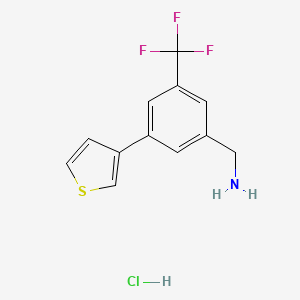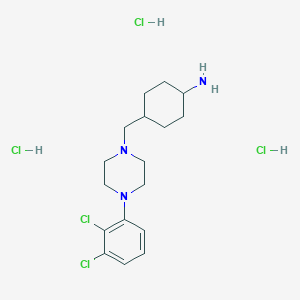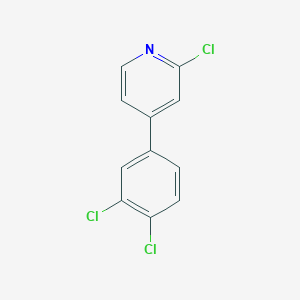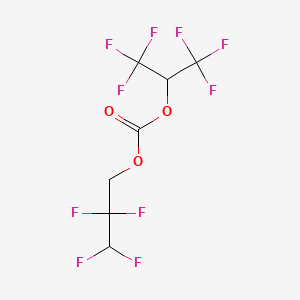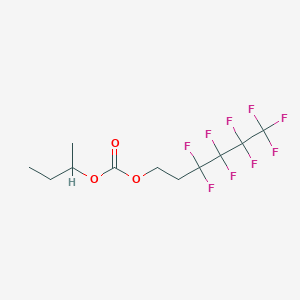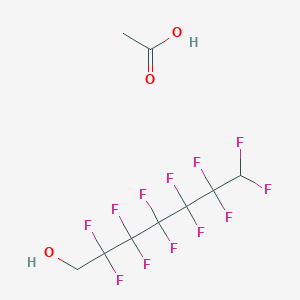
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. The compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate typically involves the fluorination of heptanol followed by esterification. The fluorination process can be achieved using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The esterification step involves reacting the fluorinated heptanol with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential release of toxic by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of perfluorinated carboxylic acids or ketones.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of perfluorinated amides or thioesters.
Wissenschaftliche Forschungsanwendungen
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Applied in the production of specialty chemicals, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Heptanol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-: Similar structure but with one less fluorine atom.
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol: The alcohol form of the compound.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: An acrylate derivative used in surface functionalization.
Uniqueness
1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, acetate is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it valuable in applications requiring robust and inert compounds.
Eigenschaften
CAS-Nummer |
87925-96-0 |
|---|---|
Molekularformel |
C9H8F12O3 |
Molekulargewicht |
392.14 g/mol |
IUPAC-Name |
acetic acid;2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol |
InChI |
InChI=1S/C7H4F12O.C2H4O2/c8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-2(3)4/h2,20H,1H2;1H3,(H,3,4) |
InChI-Schlüssel |
ZVOHRTUESLBIAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




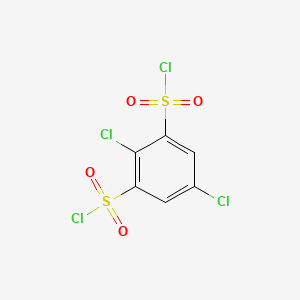
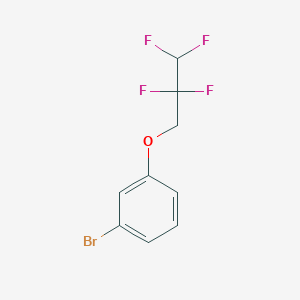
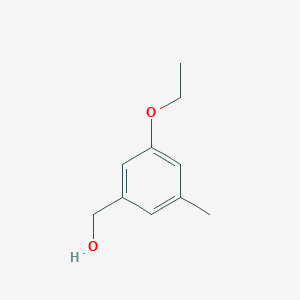
![4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15091591.png)
